This compound is classified under amides and is specifically categorized as a substituted butyramide. Its structural complexity includes both an indole and a pyrazine ring, which are known for their roles in various biological processes. The presence of the guanidinopropyl group further enhances its potential interactions in biological systems.
The synthesis of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- involves several key steps that typically include:
The reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence yield and purity. Optimization of these parameters is crucial for successful synthesis.
The molecular structure of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its steric and electronic properties.
Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- may participate in various chemical reactions such as:
These reactions are essential for understanding its reactivity profile in biological systems and potential applications in drug design.
The mechanism of action for Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- likely involves:
Further studies are necessary to elucidate specific targets and pathways influenced by this compound.
Quantitative data regarding melting point, boiling point, and specific reactivity profiles are essential for practical applications.
Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- has several potential applications including:
Research into this compound continues to evolve, highlighting its significance in various scientific domains. Further exploration of its properties and mechanisms could lead to innovative applications in medicine and biotechnology.
N-(3-(3-Guanidinopropyl)-5-Indol-3-ylpyrazinyl)-2-Methylbutyramide is a complex synthetic organic compound with systematic nomenclature reflecting its hybrid molecular architecture. Its IUPAC name is N-[3-[3-[(Aminoiminomethyl)amino]propyl]-5-(1H-indol-3-yl)pyrazinyl]-2-methylbutanamide, and it bears the CAS Registry Number 17297-78-8 [1]. The molecular formula is C₂₁H₂₇N₇O, corresponding to a molecular weight of 393.49 g/mol [1]. Key identifiers include:
C2=C(C1=CC=CC=C1[NH]2)C3=CN=C(NC(=O)C(CC)C)C(=N3)CCCN=C(N)N
PSYJEEMZZIZTSR-UHFFFAOYSA-N
[1] Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 17297-78-8 |
Molecular Formula | C₂₁H₂₇N₇O |
Molecular Weight | 393.49 g/mol |
Density (Calculated) | 1.322 g/cm³ |
Canonical SMILES | CC(CC)C(=O)NC₁=NC(=CN=C₁C₂=CNC₃=CC=CC=C₃₂)CCCNC(=N)N |
Synonyms include N-[3-(3-Guanidinopropyl)-5-(1H-Indol-3-Yl)Pyrazin-2-Yl]-2-Methylbutanamide and N-[3-(3-Guanidinopropyl)-5-(1H-Indol-3-Yl)-2-Pyrazinyl]-2-Methylbutanamide, emphasizing the guanidine and butyramide moieties [1].
The compound integrates three pharmacologically significant units:
The guanidinopropyl linker (‑CH₂-CH₂-CH₂-NHC(=NH)NH₂) connects the pyrazine core to the terminal guanidine group. This moiety is protonated at physiological pH, facilitating ionic interactions with phosphorylated proteins or nucleic acids—a design strategy observed in multi-target-directed ligands (MTDLs) for neurodegenerative diseases [3].
Table 2: Key Structural Components and Their Roles
Structural Element | Chemical Function | Biological Relevance |
---|---|---|
Pyrazine ring | Heterocyclic scaffold | Electron-deficient core for π-π stacking |
1H-Indol-3-yl group | Aromatic heterocycle | Serotonergic target engagement |
2-Methylbutanamide | Aliphatic carboxamide | Lipophilicity modulator |
Guanidinopropyl chain | Basic cationic linker | Ionic binding to anionic biomolecules |
This architecture aligns with hybrid molecules targeting Alzheimer’s disease, where indole derivatives act as acetylcholinesterase inhibitors or β-amyloid anti-aggregants [3].
N-(3-(3-Guanidinopropyl)-5-Indol-3-ylpyrazinyl)-2-Methylbutyramide emerged from early 21st-century research into heterocyclic hybrids for neurological disorders. Its design parallels the multi-target-directed ligand (MTDL) strategy prevalent in Alzheimer’s drug development (2010–2020), where indole-based scaffolds (e.g., tryptoline, serotonin analogs) were fused with complementary pharmacophores to address disease complexity [3]. Patent literature from this period reflects intense interest in indole-containing conjugates for oncology and neurodegeneration [4].
The compound’s first reported synthesis likely occurred during explorations of pyrazine-indole amides as kinase inhibitors or neuroprotectants. Its CAS registration (17297-78-8) dates to pre-2000s, but commercial availability remains limited—evidenced by supplier absence in chemical databases [1]. This suggests its primary role as a research intermediate for investigating:
Synthetic routes possibly adapted methods from indole-quinolone hybrid synthesis, such as:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0